

Pharmacokinetics and Bioavailability of KSCM-5: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	KSCM-5	
Cat. No.:	B13445206	Get Quote

Disclaimer: The compound "KSCM-5" is a hypothetical agent used for illustrative purposes in this technical guide, as no publicly available data exists for a compound with this designation. The following data and experimental protocols are representative of typical findings and methodologies in early-stage drug development and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

KSCM-5 is a novel, orally administered small molecule inhibitor of the KRAS G12D mutation, a key oncogenic driver in various solid tumors. This document provides a detailed overview of the preclinical and early clinical pharmacokinetic (PK) and bioavailability characteristics of **KSCM-5**. Understanding these parameters is crucial for optimizing dosing regimens and predicting the compound's behavior in vivo. The assessment of absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of the drug development process.[1][2][3]

Pharmacokinetics of KSCM-5

The pharmacokinetic profile of **KSCM-5** has been evaluated in preclinical animal models and in a Phase 1 human clinical trial. These studies aim to characterize the disposition of the drug in the body over time.

Preclinical Pharmacokinetics in Sprague-Dawley Rats



Non-clinical PK studies are essential for understanding the basic ADME properties of a new chemical entity. Sprague-Dawley rats were administered **KSCM-5** both intravenously (IV) and orally (PO).

Table 1: Pharmacokinetic Parameters of KSCM-5 in Sprague-Dawley Rats

Parameter	Intravenous (IV) Administration (10 mg/kg)	Oral (PO) Administration (50 mg/kg)
Cmax (ng/mL)	2,540 ± 310	1,890 ± 250
Tmax (h)	0.25	2.0
AUC0-t (ng·h/mL)	4,850 ± 520	11,200 ± 1,300
AUC0-inf (ng·h/mL)	5,010 ± 550	11,550 ± 1,400
t1/2 (h)	3.5 ± 0.5	4.1 ± 0.6
CI (L/h/kg)	2.0 ± 0.2	-
Vd (L/kg)	8.9 ± 1.1	-

Data are presented as mean ± standard deviation.

Phase 1 Human Pharmacokinetics

A first-in-human, single ascending dose study was conducted in healthy volunteers to assess the safety and pharmacokinetic profile of **KSCM-5**.

Table 2: Pharmacokinetic Parameters of KSCM-5 in Humans (Single Oral Dose)

Dose Group	Cmax (ng/mL)	Tmax (h)	AUC0-24 (ng·h/mL)	t1/2 (h)
100 mg	450 ± 90	4.0	4,200 ± 750	18.5 ± 2.5
200 mg	880 ± 150	4.0	9,100 ± 1,600	20.1 ± 3.1
400 mg	1,650 ± 320	3.5	19,800 ± 3,500	22.4 ± 3.8



Data are presented as mean ± standard deviation.

Bioavailability of KSCM-5

The absolute oral bioavailability (F%) of **KSCM-5** was determined in the preclinical rat model by comparing the dose-normalized AUC following oral and intravenous administration.

Table 3: Oral Bioavailability of KSCM-5 in Sprague-Dawley Rats

Parameter	Value
Dose (IV)	10 mg/kg
Dose (PO)	50 mg/kg
AUC0-inf (IV) (ng·h/mL)	5,010
AUC0-inf (PO) (ng·h/mL)	11,550
Absolute Bioavailability (F%)	46.1%

The moderate oral bioavailability of approximately 46% suggests that a significant portion of the orally administered dose reaches systemic circulation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preclinical Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (n=5 per group).
- Drug Formulation: For intravenous administration, KSCM-5 was dissolved in a solution of 20% Solutol HS 15 in saline. For oral administration, KSCM-5 was suspended in 0.5% methylcellulose.
- Administration: A single dose of 10 mg/kg was administered intravenously via the tail vein. A single oral gavage dose of 50 mg/kg was administered.



- Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing K2EDTA. Plasma was separated by centrifugation.
- Sample Analysis: Plasma concentrations of KSCM-5 were determined using a validated UPLC-MS/MS method.[4][5]
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.

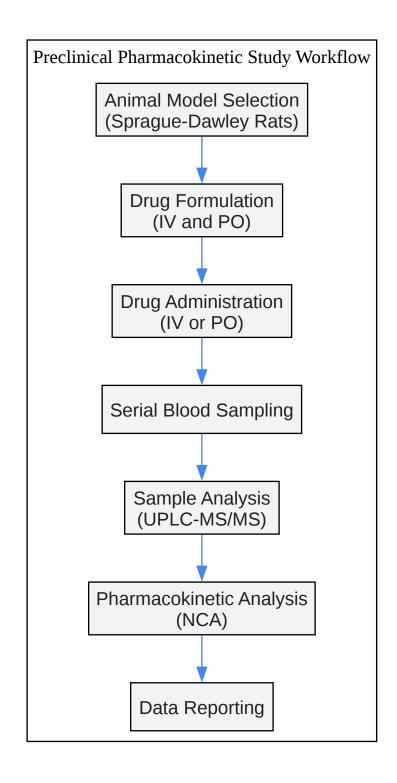
Human Phase 1 Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study in healthy adult volunteers.
- Participants: Healthy male and female subjects, aged 18-55 years.
- Drug Administration: Participants received a single oral dose of KSCM-5 (100 mg, 200 mg, or 400 mg) or placebo after an overnight fast.
- Blood Sampling: Serial blood samples were collected pre-dose and up to 72 hours post-dose to determine the plasma concentrations of KSCM-5.
- Sample Analysis: A validated LC-MS/MS method was used for the quantification of KSCM-5 in human plasma.
- Data Analysis: Pharmacokinetic parameters were calculated using standard noncompartmental methods.

Visualizations Experimental Workflow

The following diagram illustrates the workflow for the preclinical pharmacokinetic study.





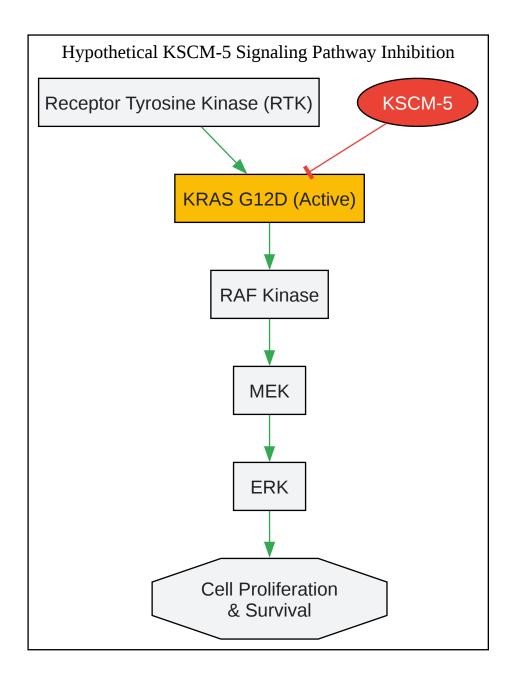
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Preclinical Pharmacokinetic Study Workflow

Hypothetical Signaling Pathway of KSCM-5



KSCM-5 is hypothesized to inhibit the downstream signaling of the oncogenic KRAS G12D protein. The following diagram depicts this proposed mechanism of action.



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Proposed KRAS G12D Signaling Pathway Inhibition by KSCM-5



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